molecular formula C13H13NO B1587150 4-[Amino(phenyl)methyl]phenol CAS No. 81123-45-7

4-[Amino(phenyl)methyl]phenol

Cat. No. B1587150
CAS RN: 81123-45-7
M. Wt: 199.25 g/mol
InChI Key: SORXTEGDLMCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Amino(phenyl)methyl]phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also known as 4-aminobenzylphenol or 4-(phenylamino)methyl)phenol. This compound has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol.

Scientific Research Applications

Synthesis of Novel Fluorescent Sensor for Reactive Oxygen Species

  • Summary of Application: The compound “4-[Amino(phenyl)methyl]phenol” can be used in the synthesis of a novel fluorescent sensor for reactive oxygen species .
  • Methods of Application: The synthesis involves the use of sodium borohydride (NaBH4), a powerful reducing agent, for the reduction of different functional groups . The process does not affect reducible substituents such as nitro and chloride during the reduction process .
  • Results or Outcomes: The resulting compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Phenol Sensing

  • Summary of Application: “4-[Amino(phenyl)methyl]phenol” can be used in the enzymatic determination of cholesterol .
  • Methods of Application: The method involves the use of 4-aminoantipyrine and phenol in the presence of cholesterol hydrolase . This results in the production of hydrogen peroxide and cholest-4-en-3-one cholesterol .
  • Results or Outcomes: The resulting chromogenic system is used in the enzymatic determination of cholesterol .

properties

IUPAC Name

4-[amino(phenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXTEGDLMCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407030
Record name 4-[amino(phenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Amino(phenyl)methyl]phenol

CAS RN

81123-45-7
Record name 4-[amino(phenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 12 was repeated, but using 86 ml of a methanolic solution containing 4.28 g of 4-hydroxybenzophenone oxime, 17.03 g of ammonium acetate, 3.79 g of sodium cyanoborohydride, and 40.1 ml of a 17-19% by volume aqueous solution of titanium trichloride, and using a dilute aqueous solution of sodium hydrogencarbonate instead of the aqueous solution of sodium hydroxide, and using ethyl acetate as the extracting solvent. The residue obtained was subjected to silica gel column chromatography and eluted with a 80% by volume solution of ethyl acetate in hexane, with ethyl acetate itself and with a 3% by volume solution of methanol in ethyl acetate, to give 2.74 g of the title compound as crystals, melting at 113°-115° C. (after recrystallization from methylene chloride).
[Compound]
Name
methanolic solution
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step Two
Quantity
17.03 g
Type
reactant
Reaction Step Two
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Amino(phenyl)methyl]phenol
Reactant of Route 2
4-[Amino(phenyl)methyl]phenol
Reactant of Route 3
Reactant of Route 3
4-[Amino(phenyl)methyl]phenol
Reactant of Route 4
4-[Amino(phenyl)methyl]phenol
Reactant of Route 5
Reactant of Route 5
4-[Amino(phenyl)methyl]phenol
Reactant of Route 6
4-[Amino(phenyl)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.